

Toxicological Profile of Clonitralid in Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Clonitralid*

Cat. No.: *B7821627*

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Introduction

Clonitralid, the ethanolamine salt of niclosamide, is a potent molluscicide and piscicide used globally for the control of intermediate hosts of schistosomiasis (snails) and invasive sea lamprey. While effective against target species, its application in aquatic and terrestrial environments raises significant concerns regarding its toxicological impact on a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of **Clonitralid**, summarizing quantitative toxicity data, detailing experimental protocols for toxicity assessment, and visualizing key molecular pathways affected by this compound.

Data Presentation: Quantitative Toxicity Data

The acute and chronic toxicity of **Clonitralid** to various non-target organisms is summarized in the tables below. The data is presented as LC50 (Lethal Concentration 50%), LD50 (Lethal Dose 50%), EC50 (Effective Concentration 50%), NOEC (No Observed Effect Concentration), and NOAEL (No Observed Adverse Effect Level) values.

Table 1: Acute and Chronic Toxicity of **Clonitralid** to Non-Target Aquatic Invertebrates

Species	Common Name	Endpoint	Value (mg/L)	Exposure Time	Reference
Daphnia magna	Water Flea	48h EC50	0.2	48 hours	[1]
Daphnia magna	Water Flea	21d NOEC	0.02	21 days	[1]
Orconectes sp.	Crayfish	96h LC50	25	96 hours	[2]
Biomphalaria straminea	Snail	LD50	0.114	-	[3]
Biomphalaria straminea	Snail	LD90	0.212	-	[3]
Biomphalaria havanensis	Snail	24h LC100	0.200	24 hours	[4]
Helisoma trivolvis	Snail	24h LC100	0.200	24 hours	[4]

Table 2: Acute Toxicity of **Clonitralid** to Non-Target Fish

Species	Common Name	Endpoint	Value (mg/L)	Exposure Time	Reference
Oncorhynchus mykiss	Rainbow Trout	96h LC50	0.05	96 hours	[5]
Mylopharyngodon piceus	Black Carp	96h LC50	0.0657	96 hours	[6]

Table 3: Acute Oral Toxicity of **Clonitralid** to Mammals

Species	Common Name	Endpoint	Value (mg/kg)	Reference
Rat	-	LD50	> 2,500	[5]
Rat	-	LD50	500	[7]
Rat	-	LD50	> 5,000	[8]

Experimental Protocols

The assessment of **Clonitralid**'s toxicity to non-target organisms follows standardized protocols to ensure data reliability and comparability. The following sections detail the methodologies for key experiments based on OECD guidelines.

Acute Immobilisation Test in a Freshwater Invertebrate (*Daphnia magna*) - Based on OECD Guideline 202

This test evaluates the acute toxicity of **Clonitralid** to *Daphnia magna*.[\[2\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

1. Test Organism: Young daphnids, less than 24 hours old at the start of the test, are used.[\[9\]](#)
[\[11\]](#)

2. Test Substance Preparation: Due to **Clonitralid**'s low aqueous solubility, a Water Accommodated Fraction (WAF) is often prepared.[\[1\]](#) Alternatively, stock solutions can be prepared in a suitable solvent and then diluted.

3. Test Design:

- Range-finding test: A preliminary test to determine the range of concentrations for the definitive test.[\[10\]](#)
- Definitive test: At least five concentrations of the test substance, spaced by a constant factor not exceeding 2.2, are used. A control group (without the test substance) is also included.
[\[10\]](#)[\[11\]](#)
- Limit test: A single concentration of 100 mg/L can be used to determine if the EC50 is above this level.[\[11\]](#)[\[13\]](#)

4. Experimental Conditions:

- Test vessels: Glass beakers or flasks.
- Test volume: At least 2 mL of test solution per daphnid.[10]
- Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.[10]
- Temperature: 20 ± 2 °C.[2]
- Light: 16-hour light/8-hour dark photoperiod.[2]
- Feeding: Daphnids are not fed during the test.[2]
- Test duration: 48 hours.[9]

5. Observations: The number of immobilised daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[2][9]

6. Data Analysis: The EC50, the concentration that immobilises 50% of the daphnids, is calculated for the 48-hour exposure period using appropriate statistical methods. NOEC and LOEC values may also be determined.[14]

Acute Toxicity Test in Fish - Based on OECD Guideline 203

This test determines the acute lethal toxicity of **Clonitralid** to fish.[10][11][15][16][17][18][19][20]

1. Test Organism: Recommended species include Rainbow Trout (*Oncorhynchus mykiss*) and Zebrafish (*Danio rerio*).[11][15][17][19]
2. Test Substance Preparation: As with the Daphnia test, appropriate methods for preparing stable aqueous concentrations of **Clonitralid** are employed.
3. Test Design:

- Range-finding test: To determine the appropriate concentration range.[15]
- Definitive test: At least five concentrations in a geometric series are tested, along with a control.[16][17]
- Limit test: A single concentration of 100 mg/L can be used.[17]

4. Experimental Conditions:

- Test system: Static, semi-static, or flow-through systems can be used.[10]
- Number of animals: At least seven fish per concentration.[16]
- Loading rate: The biomass of fish per volume of test solution should not be excessive.
- Temperature: Maintained at a constant, species-appropriate level.
- Light: A 12- to 16-hour photoperiod is recommended.[10]
- Feeding: Fish are typically not fed during the test.
- Test duration: 96 hours.[11][16]

5. Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[16] Any abnormal behavior is also noted.

6. Data Analysis: The LC50, the concentration that is lethal to 50% of the fish, is calculated for the 96-hour exposure period.

Acute Oral Toxicity in Mammals (Rat) - Based on OECD Guideline 423 (Acute Toxic Class Method)

This method is used to assess the acute oral toxicity of **Clonitralid** in rats.[2][12][16][18][21][22][23]

1. Test Animal: Typically, young adult female rats are used.[21][23]

2. Test Substance Administration:

- Animals are fasted overnight before dosing.[12][21]
 - The test substance is administered in a single dose by gavage.[21]
 - The volume administered is based on the animal's body weight.[1]
3. Dose Levels: A stepwise procedure is used with a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step.
4. Observation Period: Animals are observed for 14 days.[21]
5. Observations:
- Mortality is recorded.
 - Clinical signs of toxicity are observed several times on the day of dosing and at least once daily thereafter.[21]
 - Body weight is measured before dosing and at least weekly thereafter.[21]
 - At the end of the observation period, all surviving animals are subjected to a gross necropsy. [18]
6. Data Analysis: The method allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality at different dose levels, rather than providing a precise LD50 value.

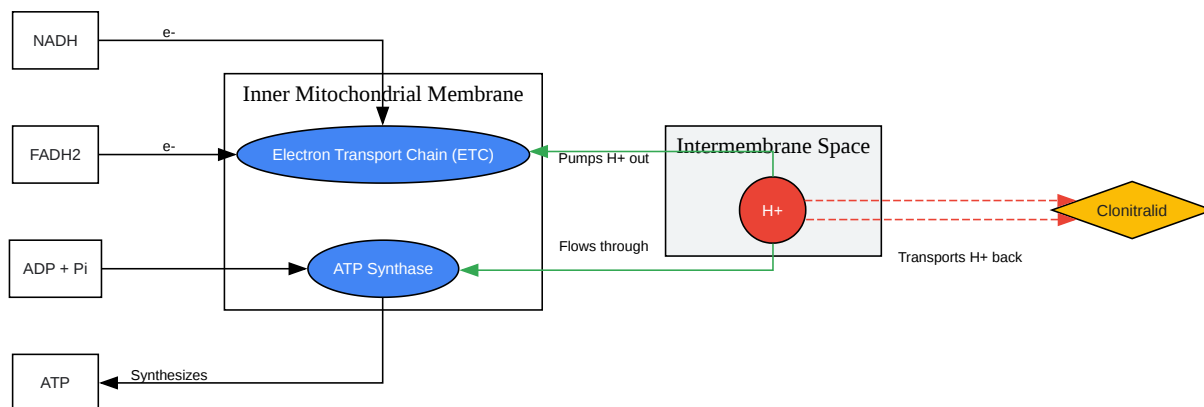
Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of **Clonitralid**'s toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[7][13][14][24][25] This process disrupts the synthesis of ATP, the primary energy currency of the cell, leading to cellular dysfunction and death.

Uncoupling of Oxidative Phosphorylation

Clonitralid acts as a protonophore, a molecule that can transport protons across the inner mitochondrial membrane.[7] This dissipates the proton gradient that is essential for ATP

synthase to produce ATP. The following diagram illustrates this process.

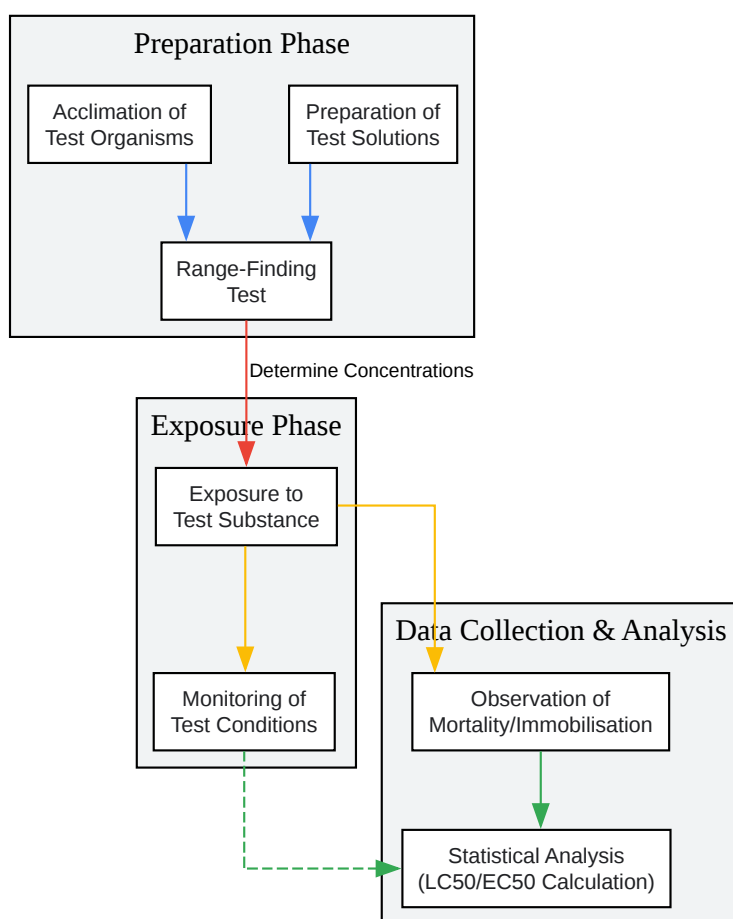


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Caption: Uncoupling of oxidative phosphorylation by **Clonitralid**.

Experimental Workflow for Acute Toxicity Testing

The general workflow for conducting an acute toxicity test, such as the OECD 202 or 203, is depicted below.



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